Dexamethasone acetate monohydrate

Description

Significance of Dexamethasone (B1670325) Acetate (B1210297) Monohydrate in Research Contexts

The significance of dexamethasone and its derivatives, such as the acetate monohydrate form, in research is extensive. It is a cornerstone compound for studying the processes of inflammation and immune response. scispace.comresearchgate.net Its ability to modulate the expression of inflammatory cytokines and inhibit immune cell migration makes it an invaluable tool in immunology and molecular biology research. scispace.com Furthermore, its use in diverse research areas, including oncology to manage treatment side effects and in neurosurgery to control cerebral edema, highlights its broad utility as a research agent. nih.govnih.gov The compound's well-documented effects provide a reliable standard for comparison when investigating new anti-inflammatory or immunosuppressive agents. The recent prominent role of dexamethasone in studies such as the RECOVERY trial for COVID-19 has further underscored its importance in addressing urgent public health challenges. nih.govdrugbank.com

Historical Trajectory and Evolution of Dexamethasone Research

Dexamethasone was first synthesized in 1957, marking a significant milestone in corticosteroid development. nih.govdrugbank.com It was introduced for medical use in 1958. drugbank.com Research quickly established its potent anti-inflammatory activity, which is approximately 25 times greater than that of the naturally occurring hydrocortisone. nih.gov Early research focused on its application for inflammatory conditions like rheumatoid arthritis. nih.gov Over the decades, the scope of research expanded dramatically. In the 1960s and 1970s, investigations into its use in neurosurgery began, with studies demonstrating its effectiveness in reducing cerebral edema associated with brain tumors. nih.gov Subsequent research explored its utility as an antiemetic in chemotherapy regimens and in the treatment of various hematological cancers. nih.govnih.govcancer.gov The evolution of drug delivery research has also impacted dexamethasone acetate, with modern studies focusing on novel formulations like nanoparticles and liposomes to enhance its efficacy and target its delivery. nih.govnih.gov

Scope and Research Focus on Dexamethasone Acetate Monohydrate

Current research on dexamethasone acetate monohydrate is multifaceted. A primary focus remains on elucidating its complex anti-inflammatory and immunosuppressive mechanisms at the molecular level. Another significant area of investigation is in oncology, where it is studied not only as a supportive care agent but also for its direct effects on certain cancers like multiple myeloma and for its immunomodulatory impact in the context of chemo-immunotherapy. nih.govcancer.gov In neuroscience, beyond its established use for edema, research is exploring its potential neuroprotective effects in conditions like spinal cord injury and Parkinson's disease models. nih.govnih.gov A major contemporary research thrust is in the field of pharmaceutical formulation, aiming to develop advanced delivery systems. These studies investigate nanocrystals, polymeric nanoparticles, and liposomes to improve the compound's poor water-solubility, provide sustained release, and enable targeted delivery to specific sites of inflammation, such as the liver or intra-articular spaces. nih.govnih.govunesp.br

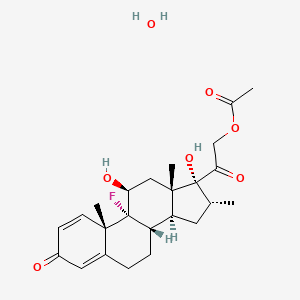

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2/t13-,17+,18+,19+,21+,22+,23+,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHFJXVKASDMBW-RQRKFSSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

460732-11-0 | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, hydrate (2:3), (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460732-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20204402 | |

| Record name | Dexamethasone acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-90-3 | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, monohydrate, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55812-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acetate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, monohydrate, (11β,16α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN2WN457X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Solid State Chemistry and Polymorphism of Dexamethasone Acetate Monohydrate

Crystalline Forms and Hydrates

The crystal structure of dexamethasone (B1670325) acetate (B1210297) is not a singular entity but rather a landscape of diverse forms, each with unique physicochemical characteristics. These variations arise from different arrangements of the molecules in the crystal lattice and the incorporation of water or solvent molecules.

Characterization of Monohydrate Polymorphs (e.g., DEX I, DEX II)

Dexamethasone acetate is known to form at least two distinct monohydrated polymorphs, designated as DEX I and DEX II. researchgate.net A new monohydrated polymorph, DEX-II, was identified and characterized using techniques such as single crystal and polycrystal X-ray diffraction (SCXRD and PXRD), solid-state nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. researchgate.net The emergence of this new polymorph is attributed to a unique self-arrangement facilitated by classical hydrogen bonds around the water molecule. researchgate.net

The two monohydrated forms, DEX I and DEX II, can be distinguished by their crystallographic data and spectral characteristics. For instance, the 13C NMR spectra of the two polymorphs show a different number of resonances, with 24 for DEX-I and 22 for DEX-II. researchgate.net

| Crystalline Form | Key Characterization Findings | References |

| DEX I | Characterized alongside DEX II. Shows 24 resonances in its 13C NMR spectrum. | researchgate.net |

| DEX II | A new monohydrated polymorph. Its structure is defined by self-arrangement via classical hydrogen bonds around the water molecule. Exhibits 22 resonances in its 13C NMR spectrum. Characterized by SCXRD, PXRD, solid-state NMR, and IR spectroscopy. | researchgate.netnih.gov |

Investigation of Anhydrous Polymorphs (e.g., Form I, Form II)

In addition to its hydrated forms, dexamethasone acetate also exists as two anhydrous polymorphs, known as Form I and Form II. researchgate.netnih.gov The presence of these different crystalline forms can be detected and analyzed using thermal analysis techniques like Differential Scanning Calorimetry (DSC).

DSC studies reveal that the two anhydrous forms exhibit different endothermic transitions when heated, with melting points generally occurring between 210 and 240 °C. The observed melting behavior is dependent on the heating rate, which can influence the interconversion between the two forms. At a standard heating rate of 10 °C/min, the lower melting form (around 210 °C) can be observed to recrystallize into the higher melting form before subsequent melting. Increasing the heating rate can help to better resolve the melting of both distinct crystalline forms.

| Anhydrous Polymorph | Method of Investigation | Key Findings | References |

| Form I | Differential Scanning Calorimetry (DSC) | Exhibits a distinct endothermic transition. The peak maximum of its melting point decreases with a decreasing heating rate. | |

| Form II | Differential Scanning Calorimetry (DSC) | Exhibits a distinct endothermic transition. The peak maximum of its melting point shows a higher temperature with higher heating rates. This form can be created by the recrystallization of Form I during heating. |

Analysis of Sesquihydrate Forms

A sesquihydrate form of dexamethasone acetate has also been reported. nih.govresearchgate.net This form, containing one and a half molecules of water per molecule of dexamethasone acetate, can be formed under specific crystallization conditions. For instance, the injection of a saturated ethanolic solution of dexamethasone acetate into water can lead to the formation of whisker-like crystals corresponding to the sesquihydrate. nih.gov This sesquihydrated form is also observed when a dimethylsulfoxide (DMSO) solvate of dexamethasone acetate is immersed in water. nih.govresearchgate.net

Exploration of Solvated Forms (e.g., Dimethyl Sulfoxide (B87167) (DMSO) solvate, acetonitrile (B52724) solvate)

Dexamethasone acetate exhibits a strong tendency to form solvates, which are crystalline structures that incorporate solvent molecules into the lattice. researchgate.netnih.gov One of the most studied solvates is the dimethyl sulfoxide (DMSO) solvate, which has a stoichiometry of 1:1. researchgate.net The crystal structure of this solvate reveals the presence of channels that contain the DMSO molecules. researchgate.net

The formation of other solvates, such as with acetonitrile, has also been investigated in the broader context of corticosteroid polymorphism. rsc.org The study of these solvated forms is crucial as they can act as intermediaries in the formation of other polymorphic or hydrated forms.

Interconversion Dynamics and Phase Transformations

The various crystalline forms of dexamethasone acetate are not static but can transform from one to another under different environmental conditions. Understanding these interconversion dynamics is critical for ensuring the stability and consistency of the pharmaceutical product.

Solvent Exchange Mechanisms and Kinetics (e.g., DMSO to sesquihydrate transformations)

A significant area of research has been the solvent exchange mechanism, particularly the transformation of the DMSO solvate to the sesquihydrate form. When single crystals of the dexamethasone acetate-DMSO solvate are immersed in water, a solvent exchange process occurs. researchgate.net This transformation is not a simple, smooth process but rather a destructive and reconstructive one that happens far from equilibrium and is therefore governed by kinetics. researchgate.net

The process involves the exchange of DMSO molecules with water, leading to the formation of the sesquihydrate. researchgate.net A key observation during this transformation is the growth of needle-like crystals, or "whiskers," of the sesquihydrate, which tend to form on high-energy sites of the original DMSO solvate crystal, such as defects and edges. researchgate.net The proposed mechanism for this phenomenon involves the creation of an intermediate liquid phase within the particle, which facilitates the dissolution of the original solvate and the subsequent rapid crystallization of the more stable sesquihydrate form. researchgate.net This process is believed to be driven by a high local supersaturation that leads to the characteristic whisker-like crystal growth. nih.gov

Mechanochemical Transformations (e.g., Milling-induced polymorphism)

Mechanical stress, such as that induced by milling or grinding, is a high-energy process capable of inducing physical transformations in the solid state of active pharmaceutical ingredients. These transformations can include changes in crystal size and shape, the generation of amorphous content, and polymorphic conversions. For dexamethasone, milling has been identified as a viable method to induce such changes. acs.orgresearchgate.net

The process of milling can lead to the transformation of a crystalline form into an amorphous state. This occurs when the mechanical energy input surpasses a critical threshold, causing deformation of the crystal lattice. researchgate.net Furthermore, milling can serve as a tool to generate crystalline polymorphic transformations. This can happen either from the amorphous material created during milling or from a crystalline form that has been mechanically damaged. acs.orgresearchgate.net

Research on dexamethasone has shown that milling can progressively lead to the amorphization of the drug. researchgate.net This process is of interest as a non-chemical means to explore different physical states and the relative stability of polymorphs. acs.org While these studies focus on dexamethasone, the principles of mechanochemical transformation are broadly applicable to its derivatives, including dexamethasone acetate monohydrate. The energy imparted during milling can disrupt the existing crystal lattice of the monohydrate, potentially leading to dehydration, the formation of a different polymorph, or an amorphous phase.

Table 1: Effects of Milling on Dexamethasone

| Process | Observed Effect | Significance | Reference |

| Milling | Induces polymorphic transformations | Allows for the exploration of different crystalline forms. acs.orgresearchgate.net | |

| Milling | Can lead to amorphization | Provides a non-chemical method to generate amorphous material. researchgate.net |

Crystallization Behavior and Morphological Modifications

The crystallization process is a critical step in the manufacturing of dexamethasone acetate monohydrate, as it determines the crystal form, size, and morphology, all of which can influence the final product's properties.

Dexamethasone acetate exhibits interesting crystallization behavior, including the formation of distinct crystal habits such as whisker-like or needle-like crystals. nih.govresearchgate.net The formation of these elongated crystals has been observed under specific conditions. For instance, when a saturated ethanolic solution of dexamethasone acetate is introduced into water, whisker-like crystals can form. A similar phenomenon occurs when crystals of a dexamethasone acetate-dimethylsulfoxide (DMSO) solvate are immersed in water. nih.govresearchgate.net

The proposed mechanism for the growth of these whiskers involves the creation of a high local supersaturation, which leads to rapid precipitation with dendritic growth. nih.gov In the case of the DMSO solvate, the exchange of the solvent molecules within the crystal lattice with water is believed to trigger the formation of these needle-like crystals. researchgate.net These findings highlight the significant impact of the solvent environment on the crystal growth and habit of dexamethasone acetate.

The interaction between the solvent and the solute at the crystal-solution interface is a key factor. Polar solvents may preferentially adsorb to certain crystal faces, inhibiting or promoting growth in specific directions, thus altering the crystal habit. matec-conferences.org The solvent can also play a role in determining which polymorphic form is thermodynamically or kinetically favored to crystallize under a given set of conditions. whiterose.ac.uk For example, the use of different solvents can lead to the selective crystallization of a particular polymorph. This has been observed for various pharmaceutical compounds where changing the solvent leads to the formation of different polymorphs with distinct crystal shapes, such as needles or plates. matec-conferences.org

Table 2: Influence of Crystallization Conditions on Dexamethasone Acetate Crystal Morphology

| Crystallization Condition | Resulting Crystal Habit | Proposed Mechanism | Reference |

| Injection of saturated ethanolic solution into water | Whisker-like crystals | High local supersaturation leading to dendritic growth. nih.gov | |

| Immersion of dimethylsulfoxide (DMSO) solvate in water | Needle-like crystals (whiskers) | Solvent exchange within the crystal lattice. nih.govresearchgate.net | |

| Recrystallization from various solvents (e.g., methanol (B129727), acetone) | Different physicochemical properties and crystal forms | Solvent polarity and cooling conditions affect crystal lattice formation. researchgate.net |

Advanced Characterization Methodologies for Dexamethasone Acetate Monohydrate

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups of dexamethasone (B1670325) acetate (B1210297) monohydrate.

Infrared Spectroscopy (IR, Fourier-Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-FTIR))

Infrared spectroscopy provides a molecular fingerprint of dexamethasone acetate monohydrate by measuring the absorption of infrared radiation by its chemical bonds. researchgate.net The resulting spectrum displays characteristic peaks corresponding to specific functional groups within the molecule.

FTIR, a high-resolution version of IR spectroscopy, is widely used for the identification and characterization of this compound. researchgate.net Studies have shown that dexamethasone acetate exhibits distinct absorbance bands corresponding to its various functional groups. researchgate.net For instance, the presence of hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds gives rise to prominent peaks in the FTIR spectrum. researchgate.netresearchgate.net The C=O stretching vibrations linked to the C3-cyclic and C20 carbonyl groups, as well as the double bond coupled to the C=O bonds, result in characteristic absorbance bands at approximately 1706, 1660, and 1616 cm⁻¹. researchgate.net Additionally, stretching of the O-H and C-F bonds can be observed around 3468 cm⁻¹ and 1270 cm⁻¹, respectively. researchgate.net

ATR-FTIR is a convenient sampling technique that allows for the direct analysis of solid samples without extensive preparation. nih.gov The spectra obtained through ATR-FTIR are generally comparable to those from traditional transmission FTIR. nih.gov

The following table summarizes key FTIR spectral data for dexamethasone acetate:

Table 1: Characteristic FTIR Peaks for Dexamethasone Acetate| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch | ~3468 | researchgate.net |

| C=O Stretch (C3-cyclic, C20) | ~1706, ~1660 | researchgate.net |

| C=C Stretch (conjugated) | ~1616 | researchgate.net |

| C-F Stretch | ~1270 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR, Solid-State NMR, 13C NMR, 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of dexamethasone acetate monohydrate in both solution and solid states. nih.govnih.gov ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR details the carbon skeleton. chemicalbook.comchemicalbook.com

¹H NMR spectra of dexamethasone acetate show distinct signals for the various protons in the molecule. chemicalbook.comchemicalbook.com For example, specific chemical shifts can be assigned to the protons in the steroid nucleus and the acetate group. chemicalbook.com Similarly, ¹³C NMR spectra provide a unique signal for each carbon atom, allowing for a complete assignment of the carbon framework. chemicalbook.comchemicalbook.com

Solid-State NMR (ssNMR) is particularly useful for studying the polymorphic forms and crystal structure of dexamethasone acetate monohydrate. nih.gov It can differentiate between molecules in different crystalline environments, providing insights into the packing and conformation of the molecules in the solid state. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region. Dexamethasone acetate, with its conjugated diene system in the A-ring of the steroid nucleus, exhibits a characteristic UV absorption maximum.

In a methanol (B129727) solvent, dexamethasone acetate shows a maximum absorbance at approximately 239-240 nm. sielc.com This property is often utilized for quantitative analysis, such as in dissolution studies and assays of pharmaceutical formulations. scielo.brmdpi.com The linearity of the absorbance with concentration allows for the accurate determination of the drug content. scielo.brresearchgate.net It's important to note that the pH of the mobile phase can affect the UV-Vis spectrum of some compounds. sielc.com

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and can be used to study the crystalline structure and polymorphism of dexamethasone acetate. unibe.ch Differences in the Raman spectra can be observed between the crystalline and amorphous forms of dexamethasone, highlighting its utility in solid-state characterization. researchgate.net

Diffraction Techniques

Diffraction techniques are essential for determining the crystal structure and identifying polymorphic forms of dexamethasone acetate monohydrate.

X-ray Diffraction (XRD, Single Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD))

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) is a more commonly used technique for routine analysis and quality control. unesp.br It provides a characteristic diffraction pattern for a given crystalline solid. The PXRD pattern of crystalline dexamethasone shows sharp peaks at specific 2θ angles, while an amorphous form would exhibit a broad halo. researchgate.netresearchgate.netresearchgate.net For dexamethasone, characteristic diffraction peaks have been observed at 2θ values of approximately 6.1°, 13.8°, and 15.4°. researchgate.net The presence of different polymorphs can be identified by unique peaks in the PXRD pattern. unesp.br

The following table presents significant PXRD peaks for dexamethasone:

Table 2: Characteristic Powder X-ray Diffraction Peaks for Dexamethasone| 2θ Angle (°) | Reference |

|---|---|

| 6.1 | researchgate.net |

| 13.8 | researchgate.net |

| 15.4 | researchgate.net |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive analytical technique used to determine the nanoscale structure of materials, typically in the size range of 1 to 100 nanometers. malvernpanalytical.com It provides information on particle size, shape, distribution, and the spatial correlation of electron density fluctuations. nih.govarizona.edu In the context of dexamethasone acetate, SAXS is particularly valuable for characterizing nanostructured systems, such as nanoparticles and polymer films, designed for drug delivery.

Research on ureasil-polyether films loaded with dexamethasone acetate has utilized SAXS to probe the nanostructural arrangement of the hybrid matrix. nih.gov The SAXS intensity peaks reveal strong spatial correlation between the ureasil-polyether cross-linked siloxane nodes. nih.gov When dexamethasone acetate is incorporated into these films, changes in the SAXS curves indicate modifications to the network conformation. nih.gov

In the study of nanoparticle systems, SAXS provides critical data on particle dimensions and shape. For instance, SAXS analysis of hyaluronic acid-dexamethasone nanoparticles helps to elucidate their core-shell design. researchgate.net The scattering patterns can be analyzed to determine the pair-distance distribution function (p(r)), which gives a histogram of all distances between pairs of atoms within a particle, offering insights into its shape and maximum dimension. youtube.com This is essential for understanding how these nanoparticles will behave in biological systems. researchgate.netnih.gov The technique is capable of distinguishing between different particle shapes, such as spherical or triangular, based on the resulting scattering pattern and the derived p(r) function. youtube.com

| Parameter Determined by SAXS | Application for Dexamethasone Acetate Monohydrate | Reference |

| Particle Size and Shape | Characterizing dexamethasone-loaded nanoparticles for drug delivery. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Nanostructural Conformation | Investigating changes in polymer film networks upon drug loading. nih.gov | nih.gov |

| Spatial Correlation | Understanding the arrangement of siloxane nodes in ureasil-polyether matrices. nih.gov | nih.gov |

| Core-Shell Structure | Analyzing the design of hyaluronic acid-dexamethasone nanoparticles. researchgate.net | researchgate.net |

Microscopic Characterization

Microscopic techniques provide direct visualization of the surface morphology, size, and shape of drug particles, which are critical parameters influencing the performance of pharmaceutical formulations.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of dexamethasone acetate. researchgate.netnih.gov The technique provides high-resolution, three-dimensional images by scanning the sample with a focused beam of electrons.

SEM images of dexamethasone raw material reveal crystalline particles, which can be characterized by their shape and size distribution. researchgate.net For example, studies have shown dexamethasone particles as being homogenous, with parallelepiped shapes and sizes varying between 1 and 10 μm. researchgate.net When dexamethasone acetate is formulated into nanocrystals or nanofibers, SEM is used to confirm the morphology and size of the resulting structures. researchgate.netnih.gov For instance, in the development of dexamethasone acetate nanocrystals, SEM imaging is a key characterization step to verify that the desired particle morphology has been achieved. researchgate.netnih.gov Similarly, SEM has been used to visualize dexamethasone drug particles encapsulated within polyelectrolyte nanoshells, showing particles approximately 150 nm in diameter. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale with minimal sample preparation. fsu.edumdpi.com It works by scanning a sharp tip at the end of a cantilever across the sample surface; the deflection of the cantilever is measured to create a topographical map. fsu.edumdpi.com

AFM has been employed to investigate the surface of systems containing dexamethasone acetate, such as drug-loaded polymer films. nih.gov In studies of ureasil-polyether films, AFM imaging can reveal how the incorporation of dexamethasone acetate modifies the surface morphology of the films. nih.gov The technique is also extensively used for the characterization of nanoparticle drug delivery systems, providing data on particle size, shape, and surface roughness. nih.gov For example, AFM can be used to image dexamethasone-loaded nanoparticles, confirming their size and shape, which is crucial for predicting their behavior in drug delivery applications. nih.govresearchgate.net

Optical Microscopy

Optical microscopy serves as a fundamental tool for the visual characterization of dexamethasone acetate monohydrate, providing insights into its crystalline structure, morphology, and the potential presence of different polymorphic forms. Studies have utilized this technique to investigate the nanostructural arrangements and surface morphology of films loaded with dexamethasone acetate. nih.gov For instance, atomic force microscopy (AFM), a high-resolution form of scanning probe microscopy, has been employed to examine the topography of ureasil-polyether films containing the compound. nih.gov Such analyses can reveal details about the distribution and physical state of the drug within a delivery matrix.

Dexamethasone acetate is known to exhibit polymorphism, with two anhydrous forms and two distinct monohydrated polymorphs (DEX I and DEX II) having been reported. nih.gov Optical microscopy can aid in the preliminary identification of these different crystalline forms based on their distinct habits and morphologies.

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of dexamethasone acetate monohydrate and its related substances.

High-Performance Liquid Chromatography (HPLC) and its advanced iterations, Reversed-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed analytical methods for dexamethasone acetate. These techniques offer high sensitivity, specificity, and accuracy for both qualitative and quantitative analysis.

Numerous RP-HPLC methods have been developed and validated for the determination of dexamethasone acetate in various pharmaceutical dosage forms, including microemulsions and creams. scielo.brresearchgate.netnih.gov A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water or a buffer solution. scielo.brresearchgate.netresearchgate.netijsra.netnih.gov Detection is commonly performed using a UV detector at a wavelength of around 240 nm or 254 nm. scielo.brnih.govedu.krd

The performance of these methods is rigorously evaluated through validation parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ). For example, one validated HPLC method for dexamethasone acetate in microemulsions demonstrated linearity over a concentration range of 2.0-30.0 µg/mL with a high correlation coefficient (r² = 0.9995). scielo.brresearchgate.net The precision of this method was confirmed by a relative standard deviation (RSD) of less than 3%. scielo.brresearchgate.net

UPLC, which utilizes smaller particle size columns, offers advantages in terms of speed and resolution. A UPLC-PDA (Photo Diode Array) method has been developed for the determination of dexamethasone in human plasma, demonstrating high rapidity and sensitivity.

Table 1: Exemplary HPLC/RP-HPLC Method Parameters for Dexamethasone Acetate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) | scielo.brresearchgate.net |

| Mobile Phase | Methanol:Water (65:35 v/v) | scielo.brresearchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | scielo.brresearchgate.netnih.gov |

| Detection | UV at 239 nm | scielo.brresearchgate.net |

| Injection Volume | 20 µL | scielo.brresearchgate.net |

| Linearity Range | 2.0-30.0 µg/mL | scielo.brresearchgate.net |

| Correlation Coefficient (r²) | 0.9995 | scielo.brresearchgate.net |

| Relative Standard Deviation (RSD) | < 3% | scielo.brresearchgate.net |

| Retention Time | ~6.7 min | scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of dexamethasone and its metabolites, particularly in biological matrices like urine. tue.nl Due to the low volatility of corticosteroids, derivatization is a necessary step prior to GC analysis. tue.nlgla.ac.uk

Research has shown that the major excretion products of dexamethasone identified by GC-MS are isomeric 6-hydroxy metabolites, with dexamethasone itself and its 20-hydroxy metabolite present in smaller amounts. tue.nl For quantitative analysis in plasma, a method involving chemical oxidation of dexamethasone to a more electrophilic species followed by GC-MS with electron capture negative ionization (ECNI) has been developed. nih.gov This approach enhances the selectivity and sensitivity of the assay. nih.gov While highly effective for metabolic studies and identifying unknown compounds, GC-MS is generally more complex and time-consuming than HPLC for routine quantitative analysis of the parent drug. tue.nlnih.gov

Thin-Layer Chromatography (TLC) provides a simple, rapid, and cost-effective method for the qualitative identification of dexamethasone acetate. sigmaaldrich.com It is often used as a screening tool and is included in pharmacopeial methods for identification tests. sigmaaldrich.com

In a typical TLC method, a sample solution is spotted on a TLC plate coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. For the identification of dexamethasone acetate, a mixture of solvents can be used as the mobile phase. sigmaaldrich.comnih.gov After development, the spots are visualized, often under UV light or after treatment with a derivatizing agent. sigmaaldrich.com The position of the spot corresponding to dexamethasone acetate in the sample is compared to that of a reference standard. sigmaaldrich.com For instance, a method for the simultaneous determination of ofloxacin (B1677185) and dexamethasone utilized a mobile phase of n-butanol: acetic acid: water (6:2:2, by volume) on a silica gel 60 F254 plate, with visualization achieved using iodine vapor or potassium permanganate. nih.gov

Particle and Colloidal Characterization

The particle size and distribution of dexamethasone acetate monohydrate are critical quality attributes, especially in formulations where the drug is present as a suspension or in nanocrystal form.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of submicron particles in a liquid dispersion. usp.orgresearchgate.net This method is based on the principle of Brownian motion, where the fluctuations in the intensity of scattered light from moving particles are analyzed to determine their diffusion coefficient, which is then related to particle size via the Stokes-Einstein equation. usp.org

DLS has been successfully applied to characterize dexamethasone acetate nanocrystals. In one study, nanocrystals were synthesized by high-pressure homogenization in the presence of a surfactant, and DLS was used to analyze the particle size and zeta potential. unesp.br The technique is valuable for assessing the stability of nanocrystal formulations and for monitoring changes in particle size over time. usp.orgwyatt.comnih.gov DLS can provide information on the average particle size and the polydispersity index (PDI), which indicates the breadth of the particle size distribution. usp.org

Zeta Potential Analysis

Zeta potential analysis is a critical technique for characterizing dexamethasone acetate monohydrate, particularly when formulated into particulate systems such as nanoparticles, nanocrystals, and hydrogels. This analysis measures the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension, which is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential value (typically > |30| mV) suggests a stable system, where electrostatic repulsion prevents particle aggregation. researchgate.net For dexamethasone acetate monohydrate formulations, zeta potential provides crucial insights into surface charge characteristics, which influence formulation stability, mucoadhesion, and cellular interactions. mdpi.comnih.gov

Detailed research findings indicate that the zeta potential of dexamethasone acetate formulations is highly dependent on the composition of the delivery system. For instance, in the development of nanocrystals, dynamic light scattering (DLS) is employed to analyze both particle size and zeta potential. nih.govunesp.br Studies on dexamethasone acetate-loaded poly(lactic-co-glycolic acid) (PLGA) nanospheres have reported negative zeta potential values. nih.gov Specifically, formulations based on PLGA 50 and PLGA 75 exhibited zeta potentials of -14.5 ± 1.0 mV and -15 ± 5 mV, respectively. nih.gov This negative surface charge is considered advantageous for certain applications, as it is known to enhance internalization by macrophages. nih.gov Similarly, when a lipophilic prodrug of dexamethasone was encapsulated in PLGA-polyethylene glycol (PEG) nanoparticles, the resulting formulation showed a negative zeta potential ranging from -25 to -28 mV. nih.gov

The surface charge can be intentionally modified using different excipients. In the development of hydrogels for ocular delivery, formulations containing hyaluronic acid exhibited negative zeta potential values due to the presence of anionic carboxylic groups. mdpi.com One such formulation, Gel B, had a significantly negative zeta potential of -41.1 ± 2.3 mV, while another, Gel A, had a value of -23.9 ± 0.7 mV. mdpi.com The interaction with mucin, which also carries a negative charge, was shown to increase the negative charge of the formulation, indicating an interaction between the delivery vehicle and the mucosal surface. mdpi.com

Furthermore, layer-by-layer assembly techniques allow for precise control over the surface charge of dexamethasone-core microcapsules. By alternately adsorbing cationic (e.g., poly(dimethyldiallylammonium chloride) - PDDA) and anionic (e.g., poly(styrene sulfonate) - PSS) polyelectrolytes, the zeta potential can be systematically shifted from positive to negative values with each deposited layer. researchgate.net This demonstrates the ability to tailor the surface properties of dexamethasone particles for specific delivery requirements. In other research, nanoparticle-based conjugates of dexamethasone with amphiphilic polypeptides were developed, showing absolute zeta-potential values between 20 and 45 mV. researchgate.netnih.gov

The stability of nanostructured systems is often correlated with their zeta potential. For example, nanocapsules containing dexamethasone acetate and oleic acid were found to be stable, which was attributed to their negative zeta potential that minimizes particle aggregation. researchgate.net

The following table summarizes zeta potential values for various dexamethasone acetate monohydrate formulations as reported in scientific literature.

| Formulation Type | Key Excipients | Zeta Potential (mV) | Source(s) |

| PLGA Nanospheres | PLGA 50 | -14.5 ± 1.0 | nih.gov |

| PLGA Nanospheres | PLGA 75 | -15 ± 5 | nih.gov |

| PLGA-PEG Nanoparticles | Dexamethasone Palmitate | -25 to -28 | nih.gov |

| Hydrogel (Gel A) | Hyaluronic Acid | -23.9 ± 0.7 | mdpi.com |

| Hydrogel (Gel B) | Hyaluronic Acid | -41.1 ± 2.3 | mdpi.com |

| Polypeptide Nanoparticles | Poly(L-glutamic acid-co-D-phenylalanine), Poly(L-lysine-co-D/L-phenylalanine) | 20 to 45 (absolute value) | researchgate.netnih.gov |

| GML Nanocapsules | Glycerol monooleate (GML) | -23.3 | researchgate.net |

| LbL Microcapsules | PDDA/PSS | Alternating positive/negative values | researchgate.net |

Molecular Mechanisms and Biomolecular Interactions of Dexamethasone Acetate Monohydrate

Glucocorticoid Receptor (GR) Binding and Agonism

Dexamethasone (B1670325), as a synthetic glucocorticoid, readily penetrates the cell membrane due to its lipophilic nature and binds to the intracellular glucocorticoid receptor (GR), which is present in almost all organs and tissues. nih.govrcsb.org This binding occurs within the ligand-binding domain of the GR. rcsb.org The structure of dexamethasone is very similar to that of the natural glucocorticoid cortisol, allowing it to fit snugly within the receptor. rcsb.org This interaction triggers a conformational change in the GR, leading to its activation. rcsb.org

The activated receptor-ligand complex then translocates from the cytoplasm into the nucleus. rcsb.org Studies have shown that dexamethasone is a selective GR agonist and is not bound by corticosteroid-binding globulin (CBG), which allows it to trigger specific responses. nih.gov The affinity of synthetic glucocorticoids for the GR is typically higher than that of the endogenous ligand, cortisol. nih.gov For instance, triamcinolone (B434) acetonide, another synthetic glucocorticoid, exhibits a higher affinity for the GR than dexamethasone. nih.gov The binding of dexamethasone to the GR is a critical first step that initiates a cascade of downstream events, ultimately leading to the modulation of gene expression and cellular function. nih.govrcsb.org

Genomic and Non-Genomic Actions

The effects of dexamethasone acetate (B1210297) monohydrate are mediated through both genomic and non-genomic pathways. nih.gov

The genomic actions of dexamethasone are mediated by the GR, which acts as a ligand-activated transcription factor. nih.gov Upon binding to dexamethasone, the GR translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.govrcsb.org This interaction can either increase (transactivation) or decrease (transrepression) the rate of transcription of these genes. nih.gov

Transactivation: The GR-dexamethasone complex can directly bind to GREs, leading to the recruitment of coactivators and the general transcription machinery, thereby enhancing the expression of anti-inflammatory genes. rcsb.org

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression. This process involves the GR-dexamethasone complex interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. nih.govnih.gov This leads to a reduction in the expression of pro-inflammatory genes. nih.govnih.gov

Research has shown that dexamethasone treatment induces significant transcriptional responses, affecting a large number of genes. nih.gov Studies in human monocyte-derived dendritic cells revealed that dexamethasone modulates a distinct transcriptional profile, upregulating tolerance-associated genes like JAG1, MERTK, IL-10, and IDO1, while downregulating genes involved in inflammation and maturation, such as MMP12, CD1c, and IL-1B. nih.gov

A crucial aspect of dexamethasone's anti-inflammatory action is its ability to interact with and inhibit key pro-inflammatory transcription factors. The primary targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov

The activated GR-dexamethasone complex can physically interact with these transcription factors, a process known as cross-coupling. nih.gov This interaction prevents them from binding to their respective DNA response elements, thereby repressing the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. nih.govnih.gov

For example, in human glomerular endothelial cells, dexamethasone has been shown to repress tumor necrosis factor-alpha (TNF-α)-induced production of monocyte chemoattractant protein-1 (MCP-1) by suppressing the DNA-binding activity of AP-1, without affecting the DNA-binding activity of NF-κB in that specific context. nih.gov However, other studies have demonstrated that dexamethasone can inhibit both AP-1 and NF-κB DNA binding. nih.gov This suggests that the precise mechanism of interaction can be cell-type and context-specific.

| Transcription Factor | Effect of Dexamethasone Interaction | Research Finding |

| NF-κB | Inhibition of DNA binding and transcriptional activity. | Dexamethasone treatment leads to a decrease in NF-κB DNA binding. nih.gov The activated GR-dexamethasone complex can block NF-κB, disrupting the synthesis of pro-inflammatory cytokines. nih.gov |

| AP-1 | Inhibition of DNA binding and transcriptional activity. | Dexamethasone decreases TNF-α induced DNA-binding activity of AP-1. nih.gov Dexamethasone causes a reduction in AP-1 DNA binding. nih.gov |

Influence on Cellular Signaling Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK) pathway, PTEN expression)

Beyond its direct effects on gene transcription, dexamethasone also influences various intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including p38, plays a critical role in mediating cellular responses to a variety of stimuli, including pro-inflammatory signals. nih.gov

Dexamethasone has been shown to inhibit the p38 MAPK pathway. nih.gov One of the key mechanisms for this inhibition is the induction of MAPK Phosphatase-1 (MKP-1) expression. nih.govnih.gov MKP-1 is a dual-specificity phosphatase that can dephosphorylate and inactivate p38 MAPK. nih.gov The induction of MKP-1 by dexamethasone is sustained and occurs with similar dose-dependence and kinetics as the inhibition of p38. nih.gov This sustained expression of MKP-1 provides a negative feedback loop that regulates p38 function. nih.govnih.gov

The inhibition of the p38 MAPK pathway by dexamethasone has significant downstream consequences, including the destabilization of mRNAs for several pro-inflammatory mediators like cyclooxygenase-2 (Cox-2). nih.gov Furthermore, pro-inflammatory stimuli such as interleukin-1 (IL-1) can act synergistically with dexamethasone to induce MKP-1 expression. nih.gov

While the prompt does not specifically ask for information on PTEN expression, it is worth noting that glucocorticoids can influence other signaling pathways. For instance, they can inhibit the Wnt signaling pathway, which is important for osteoblast function. researchgate.net

Broader Interactions with Cellular Components (e.g., proteins, DNA)

The actions of dexamethasone acetate monohydrate extend to broader interactions with various cellular components. As previously discussed, the GR-dexamethasone complex directly interacts with DNA at GREs to regulate gene expression. nih.govrcsb.org It also engages in protein-protein interactions with transcription factors like NF-κB and AP-1. nih.govnih.gov

Furthermore, dexamethasone's influence on cellular function involves interactions with other proteins. For example, it is a substrate for the drug-metabolizing enzyme CYP3A4 and the efflux transporter P-glycoprotein (P-gp). nih.gov Dexamethasone can also induce the expression of CYP3A4, which can affect its own metabolism and that of other drugs. nih.gov

Recent research has also highlighted dexamethasone's ability to transiently dilate nuclear pores, which may enhance the efficiency of gene transfection in therapeutic applications. nih.gov This effect is thought to be mediated by the binding of dexamethasone to the cytosolic GR. nih.gov

The GR itself is a complex protein with multiple domains that interact with other proteins to carry out its functions. rcsb.org These include a ligand-binding domain, a DNA-binding domain, and a transactivation domain, all of which work in concert to relay the signal initiated by dexamethasone binding. rcsb.org

| Cellular Component | Type of Interaction | Consequence of Interaction |

| DNA | Direct binding of GR-dexamethasone complex to Glucocorticoid Response Elements (GREs). | Modulation (activation or repression) of target gene transcription. nih.govrcsb.org |

| Proteins | Transcription Factors (NF-κB, AP-1): Protein-protein interaction with the GR-dexamethasone complex. | Inhibition of pro-inflammatory gene expression. nih.govnih.gov |

| CYP3A4: Substrate and inducer. | Altered metabolism of dexamethasone and other drugs. nih.gov | |

| P-glycoprotein (P-gp): Substrate. | Efflux of dexamethasone from cells. nih.gov | |

| Nuclear Pore Complex: Indirect effect. | Transient dilation, potentially enhancing gene delivery. nih.gov |

Computational and Theoretical Studies of Dexamethasone Acetate Monohydrate

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) is greater than that of all other molecules in the crystal. This allows for a detailed examination of how adjacent molecules interact with each other.

In the study of a new monohydrated polymorph of dexamethasone (B1670325) acetate (B1210297), referred to as DEX-II, Hirshfeld surface analysis was instrumental. researchgate.netnih.gov It revealed that the crystal structure is stabilized by a network of hydrogen bonds, with the water molecule playing a central role in the self-arrangement of the molecules. researchgate.netnih.gov The analysis involves mapping properties like dnorm (normalized contact distance) onto the surface. The dnorm map uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii sum (indicating strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than this distance.

The analysis is complemented by two-dimensional fingerprint plots, which summarize all the intermolecular contacts in the crystal. These plots provide quantitative information about the percentage contribution of each type of interaction to the total Hirshfeld surface. buketov.edu.kz For complex organic molecules like steroids, the most significant interactions typically involve hydrogen (H), oxygen (O), and carbon (C) atoms.

The primary interactions governing the crystal packing of dexamethasone acetate monohydrate can be broken down as follows:

Oxygen-Hydrogen/Hydrogen-Oxygen (O···H/H···O) Contacts: These are characteristic of conventional and unconventional hydrogen bonds. In the monohydrate form, classical hydrogen bonds involving the water molecule are particularly significant for the formation and stability of the polymorph. researchgate.netnih.gov These appear as distinct sharp spikes on the 2D fingerprint plot.

Carbon-Hydrogen/Hydrogen-Carbon (C···H/H···C) Contacts: These represent weaker C-H···O or C-H···π interactions that also contribute to the cohesion and stability of the supramolecular structure. buketov.edu.kz

The relative contributions of these interactions provide a clear picture of the molecular packing. While the exact percentages for the DEX-II polymorph are part of detailed crystallographic reports, a typical distribution for a steroid hormone crystal is provided in the table below for illustrative purposes. buketov.edu.kzresearchgate.net

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Description | Typical Contribution (%) |

| H···H | van der Waals forces between hydrogen atoms. | 40 - 55% |

| O···H / H···O | Represents hydrogen bonding interactions. | 25 - 40% |

| C···H / H···C | Weaker interactions, including C-H···π stacking. | 5 - 15% |

| Other (F···H, C···C, etc.) | Minor contributions from other atomic contacts. | < 5% |

This interactive table provides a general representation of interaction contributions found in similar steroid crystals. Specific values may vary based on the polymorph.

Density Functional Theory (DFT) Methods in Structural Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with high accuracy. For complex pharmaceutical molecules, DFT provides fundamental insights that complement experimental data from techniques like X-ray diffraction and spectroscopy.

While detailed DFT studies specifically on the dexamethasone acetate monohydrate polymorphs are not extensively published, research on the parent molecule, dexamethasone, demonstrates the utility of this approach. researchgate.net In one such study, quantum chemical computations were performed using the DFT-B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net

The key applications of DFT in the structural analysis of such compounds include:

Geometry Optimization: DFT is used to calculate the most stable three-dimensional arrangement of atoms in the molecule, i.e., its equilibrium structural geometry. This provides precise information on bond lengths, bond angles, and dihedral (torsional) angles.

Vibrational Analysis: The method is used to compute the harmonic vibrational wavenumbers. These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to assign specific vibrational modes to different functional groups within the molecule. This helps in confirming the molecular structure and understanding its dynamic behavior. For dexamethasone, this analysis helped to identify characteristic vibrations of its steroidal skeleton. researchgate.net

Electronic Properties: DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interaction sites.

Table 2: Parameters Investigated in a Typical DFT Structural Analysis

| Parameter | Description |

| Equilibrium Geometry | The optimized 3D structure with calculated bond lengths and angles. |

| Vibrational Frequencies | Theoretical wavenumbers corresponding to molecular vibrations, used to interpret IR and Raman spectra. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, revealing sites for electrophilic and nucleophilic attack. |

This interactive table outlines the common outputs from DFT calculations used for structural elucidation.

Crystal Packing Energy Calculations

While Hirshfeld surface analysis provides a qualitative and quantitative overview of intermolecular contacts, crystal packing energy calculations offer a quantitative measure of the forces holding the molecules together in the crystal lattice. These calculations are crucial for understanding crystal stability and polymorphism.

The total packing energy is typically decomposed into its primary components: electrostatic, dispersion, polarization, and repulsion energies. These energies can be computed using high-level theoretical methods, often based on DFT calculations for the individual molecules within the crystal structure. One established method involves using the crystal structure data as a starting point and calculating the interaction energies between a central molecule and its nearest neighbors.

The process often involves software like CrystalExplorer, which uses molecular wavefunctions calculated at a specific level of theory (e.g., B3LYP/6-31G(d,p)) to determine the pairwise interaction energies between molecules. mdpi.com The results are often visualized as "energy frameworks" or "energy vector diagrams." mdpi.com In these diagrams, cylinders or vectors are drawn between the centers of mass of interacting molecules, with the thickness or color of the cylinders being proportional to the strength of the interaction energy. mdpi.com

The main components of the interaction energy are:

Electrostatic Energy (Eele): Arises from the interaction between the static charge distributions of the molecules. This component is dominant in crystals with strong hydrogen bonds and other polar interactions.

Dispersion Energy (Edis): A quantum mechanical effect resulting from instantaneous fluctuations in electron density (van der Waals forces). It is a significant stabilizing force in all molecular crystals, particularly those involving large nonpolar moieties.

By analyzing the energy frameworks, researchers can identify the most significant interactions responsible for the crystal's stability and topology. For instance, a structure dominated by strong hydrogen bonds will show prominent electrostatic energy frameworks, while a structure stabilized by stacking will have significant dispersion energy frameworks. This detailed energetic analysis is essential for rationalizing the formation of different polymorphs and for understanding the physical properties of the crystalline material. mdpi.com

Research on Advanced Materials and Delivery Systems for Dexamethasone Acetate Monohydrate

Nanocrystal Formulations

Nanocrystal technology offers a promising approach to improve the dissolution rate and bioavailability of poorly water-soluble drugs like dexamethasone (B1670325) acetate (B1210297).

Development of Synthesis Methodologies (e.g., High-Pressure Homogenizer)

High-pressure homogenization (HPH) is a key technique for producing drug nanocrystals. nih.govresearchgate.net This method involves subjecting a drug suspension to high pressures, forcing it through a narrow gap, which results in a reduction of particle size to the nanometer range. nih.govnih.gov

In a notable study, dexamethasone acetate nanocrystals were successfully synthesized using an HPH method. nih.govresearchgate.netdntb.gov.ua The process began with the preparation of a powder pre-suspension which was then processed by the HPH. nih.govresearchgate.net The resulting nanoparticles were subsequently incorporated into solutions containing Poloxamer 188 (P188), a surfactant that aids in stabilizing the nanocrystals. nih.govresearchgate.net This method proved effective in producing dexamethasone nanocrystals of a regular size, even when the raw material contained different polymorphic forms. nih.govresearchgate.net The presence of a small amount of P188 was found to be crucial for achieving stable nanocrystals. nih.govresearchgate.net

Characterization of Nanocrystals within Formulations

A comprehensive characterization of the synthesized dexamethasone acetate nanocrystals is essential to ensure their quality and performance. Various analytical techniques are employed for this purpose. nih.govresearchgate.net

Physicochemical Characterization Techniques:

| Technique | Purpose | Findings |

| X-Ray Diffraction (XRD) | To analyze the crystalline structure of the drug. | Confirmed the presence of two polymorphic forms of dexamethasone acetate in the raw material. nih.govresearchgate.net |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and surface features of the nanocrystals. | Provided visual confirmation of the nanoparticle formation. nih.govresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm the chemical integrity of the drug. | Indicated that the chemical structure of dexamethasone acetate remained unchanged after the HPH process. nih.govresearchgate.net |

| Differential Scanning Calorimetry (DSC) | To determine the thermal properties and melting point of the drug. | Along with TGA, helped in the thermal analysis of the nanocrystals. nih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the nanocrystals. | Along with DSC, helped in the thermal analysis of the nanocrystals. nih.govresearchgate.net |

| Dynamic Light Scattering (DLS) | To measure the particle size, size distribution, and zeta potential. | Confirmed the formation of stable nanocrystals and determined their size. nih.govresearchgate.net |

These characterization methods collectively demonstrated the successful production of stable dexamethasone acetate nanocrystals with a regular size, which exhibited a significant increase in the dissolution rate compared to the raw drug material. nih.govresearchgate.net The use of nanocrystals has been shown to increase the local concentration gradient, leading to enhanced passive penetration of the drug. mdpi.com

Polymeric and Biopolymeric Delivery Systems

Polymeric and biopolymeric systems offer versatile platforms for the controlled and targeted delivery of dexamethasone acetate monohydrate, aiming to reduce systemic side effects. nih.govnih.gov

Elucidation of Conjugation Chemistry

Various chemical strategies are employed to conjugate dexamethasone to polymer backbones, enabling the creation of prodrugs with controlled release profiles. nih.govnih.gov

Carbodiimide Chemistry: This is a widely used method for conjugating dexamethasone to polymers containing amino groups. nih.gov The hydroxyl group of dexamethasone is first functionalized with a carboxyl group using anhydrides. nih.gov Subsequently, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N,N′-dicyclohexylcarbodiimide (DCC), or N,N′-diisopropylcarbodiimide (DIC) are used to facilitate the amide bond formation between the carboxylated dexamethasone and the polymer's amine groups. nih.gov Additives like N-hydroxybenzotriazole (HOBT) or N-hydroxysuccinimide (NHS) are often included to improve reaction yields and minimize side reactions. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity, into which dexamethasone can be incorporated. nih.gov The process typically involves a monomer (like (hydroxypropyl)methacrylamide), a radical initiator (e.g., azobisisobutyronitrile), and a RAFT agent (a thiocarbonylthio compound). nih.gov Dexamethasone is often conjugated at the 3C position, resulting in conjugates that can provide sustained drug release over several months. nih.gov

Hydrazone Bond Formation: This method involves the reaction between a carbonyl group of dexamethasone and a carboxyhydrazide-functionalized polymer. nih.govresearchgate.net For instance, dexamethasone has been conjugated to pullulan through a hydrazone bond, which is designed to be slowly cleavable in specific physiological environments like the vitreous humor. nih.govresearchgate.net This approach is particularly useful for applications requiring prolonged drug release. nih.govnih.gov

Other conjugation methods include solid-phase synthesis, click reactions, and 2-iminothiolane (B1205332) chemistry. nih.govnih.gov

Integration into Polymer Matrix Structures

Dexamethasone acetate can be incorporated into various polymer matrices to create drug delivery systems with specific release characteristics. Ureasil-polyether films are one such example. nih.gov

Studies have investigated the loading of dexamethasone acetate into ureasil-poly(ethylene oxide) (u-PEO) and ureasil-poly(propylene oxide) (u-PPO) films. nih.gov The interaction between the drug and the polymer matrix differs depending on the polymer's structure. In u-PEO films, dexamethasone acetate occupies sites near the ether oxygen. nih.gov In contrast, within u-PPO films, the presence of the drug leads to the formation of new crystalline phases. nih.gov This is attributed to the additional methyl group in the PPO structure, which may hinder the access of dexamethasone molecules to the ether oxygens, causing them to interact with each other and form new crystalline structures. nih.gov The incorporation of dexamethasone acetate into these hydrophobic ureasil-polyether membranes is a strategy aimed at mitigating post-surgical side effects and immunological reactions. mdpi.com

Nanoparticle Formation and Self-Assembly

Amphiphilic conjugates of dexamethasone and polymers can self-assemble into nanoparticles in aqueous environments. This is a key strategy for developing injectable, controlled-release formulations. nih.govnih.gov

For example, pullulan-dexamethasone conjugates, formed by linking the hydrophobic dexamethasone to the hydrophilic pullulan polysaccharide, self-assemble into nanoparticles. nih.govnih.gov The hydrophobic drug molecules orient towards the core of the nanoparticles. nih.gov The size of these self-assembled nanoparticles can be influenced by the drug-to-polymer ratio. nih.gov Dynamic light scattering and transmission electron microscopy have shown that pullulan-dexamethasone conjugates can form nanoparticles with average sizes in the range of 400-500 nm. nih.govresearchgate.net These nanoparticles have demonstrated stability in physiological buffer and have shown potential for prolonged drug release in ocular applications. nih.govnih.gov

Microemulsion Systems for Dexamethasone Acetate Monohydrate

Microemulsion systems represent a promising frontier in the advanced delivery of Dexamethasone Acetate Monohydrate. These thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants are capable of enhancing the solubility and permeability of poorly water-soluble drugs like dexamethasone acetate. Their unique structure allows for efficient transport of the active compound across biological barriers.

Investigation of Formulation Development (e.g., pseudoternary phase diagrams)

The cornerstone of developing a stable and effective microemulsion is the careful selection of its components—oil phase, surfactant, co-surfactant, and aqueous phase—and their precise ratios. Pseudoternary phase diagrams are an essential tool for this process, allowing researchers to map the regions where a clear, single-phase microemulsion forms. nih.govresearchgate.net

The construction of these diagrams involves titrating a mixture of oil, surfactant, and co-surfactant with water and observing the phase behavior. nih.gov The area within the diagram where a transparent, low-viscosity liquid persists represents the microemulsion zone. researchgate.net The goal is to identify a formulation with a large microemulsion region, which indicates greater stability over a wide range of compositions.

Research has shown that the ratio of surfactant to co-surfactant (S/CoS) is a critical factor influencing the size of the microemulsion area. nih.govnih.gov For instance, in one study developing a dexamethasone microemulsion, phase diagrams demonstrated that increasing the S/CoS ratio from 1:1 to 4:1 significantly expanded the microemulsion region. nih.govresearchgate.net This allowed for the incorporation of a higher amount of the oil phase. nih.gov

The selection of components is guided by the solubility of dexamethasone acetate. nih.gov Various oils, surfactants, and co-surfactants are screened to find those that can best dissolve the compound. In an effort to optimize an oil-in-water (O/W) microemulsion for dexamethasone acetate, oleic acid was selected as the oil phase, Labrasol as the surfactant, and propylene (B89431) glycol as the co-surfactant. nih.gov The final optimized formulation was determined using a pseudoternary phase diagram. nih.gov

Table 1: Examples of Dexamethasone Microemulsion Formulations Developed Using Pseudoternary Phase Diagrams

| Formulation Component | Study 1: Dexamethasone Acetate nih.gov | Study 2: Dexamethasone nih.govbrieflands.com |

|---|---|---|

| Oil Phase | Oleic Acid | Labrafac lipophile WL 1349 / Transcutol P (10:1) |

| Surfactant | Labrasol | Labrasol / Tween 80 |

| Co-surfactant | Propylene Glycol | Capryol 90 |

| Aqueous Phase | Water | Water |

| Optimized S/CoS Ratio | 3:1 (45%/15% w/w) | 4:1 |

| Optimized Composition (w/w) | Oleic acid/Labrasol/Propylene glycol/Water (8/45/15/32) | Not specified in detail |

| Drug Loading | 0.75% | Not specified in detail |

This table presents data from cited research studies. It is for informational purposes only.

Microstructure Analysis within Emulsion Systems (e.g., X-ray scattering, SEM)

Understanding the internal structure of a microemulsion is vital as it directly influences its physical properties, stability, and biological performance. Advanced analytical techniques such as Small-Angle X-ray Scattering (SAXS) and Scanning Electron Microscopy (SEM) are employed to elucidate these nanoscopic structures. nih.gov

Research on dexamethasone microemulsions has revealed the existence of various microstructures, including oil-in-water (O/W), water-in-oil (W/O), and bicontinuous systems. nih.govbrieflands.com The specific structure is highly dependent on the relative proportions of the components, particularly the water content and the surfactant-to-oil ratio. nih.gov

In one detailed study, SAXS and SEM analysis identified hexagonal, cubic, and lamellar structures within different dexamethasone microemulsion formulations. nih.govresearchgate.net It was observed that the incorporation of dexamethasone itself could induce transitions in these microstructures, for example, from cubic to hexagonal. nih.gov This highlights the active role of the drug molecule in shaping its own delivery vehicle at the nanoscale.

SEM provides visual confirmation of these structures, while SAXS gives quantitative information about their dimensions and ordering. nih.gov The findings from these analyses are crucial for correlating the formulation's composition with its internal organization and, ultimately, its drug release characteristics. nih.govbrieflands.com For example, a formulation with a bicontinuous structure was found to have the highest viscosity among those tested. nih.gov The mean droplet size of these formulations can range from as small as 5 nm to over 150 nm, a parameter that is also influenced by the percentage of the oil phase. nih.govresearchgate.net

Research on Interaction with Biological Barriers (e.g., skin stratum corneum, ocular tissues)

A key advantage of microemulsion systems is their ability to enhance the permeation of drugs through biological barriers like the skin's stratum corneum and ocular tissues.

Interaction with the Stratum Corneum: The stratum corneum is the outermost layer of the skin and serves as the primary barrier to the penetration of external substances. nih.gov Microemulsions are designed to temporarily and reversibly disrupt this barrier. Research has demonstrated that an optimized dexamethasone acetate microemulsion, composed of oleic acid, Labrasol, and propylene glycol, significantly enhanced drug permeation through animal skin. nih.gov The permeation was found to be 6-fold higher than that of a standard suspension, with drug retention in the skin being 4.79 times greater. nih.gov

The mechanism behind this enhancement was investigated using Differential Scanning Calorimetry (DSC) and Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR). nih.gov The results suggested that the microemulsion components interact with the intercellular lipid lamellae and keratin (B1170402) within the stratum corneum. nih.gov This interaction disorders the highly organized structure of the skin barrier, thereby facilitating the delivery of dexamethasone acetate into the deeper layers of the skin. nih.gov Further studies using X-ray microscopy on human skin have provided high-resolution visualization of dexamethasone penetration, showing how drug concentrations vary across the stratum corneum and viable epidermis and underscoring the importance of the barrier in drug delivery. nih.gov

Interaction with Ocular Tissues: The eye presents a unique set of barriers to drug delivery, including the tear film and the cornea. Microemulsions are being explored to overcome these challenges for ocular delivery of dexamethasone. For the treatment of conditions like uveitis, dexamethasone-loaded "phase transition microemulsions" (PTMEs) have been developed. nih.gov These systems are designed to be stable and have nanometer-sized globules, which can lead to prolonged drug release and enhanced therapeutic effectiveness compared to conventional eye drops. nih.gov

Studies on dexamethasone acetate have also shown that its lipophilic nature allows it to readily permeate the cornea, where it is then hydrolyzed into its active form, dexamethasone. nih.gov Formulations combining dexamethasone acetate with hydrogels have been shown to act as corneal absorption promoters, achieving higher transcorneal permeation compared to commercial eye drops. nih.gov The mucoadhesive properties of some formulations can also improve the retention time on the eye's surface by interacting with the negatively charged mucin that coats the cornea, further enhancing drug bioavailability. researchgate.net

Perspectives and Future Research Directions

Advancements in Solid-State Engineering for Novel Polymorphs and Solvates

The solid-state properties of a pharmaceutical compound profoundly influence its stability, solubility, and bioavailability. For dexamethasone (B1670325) acetate (B1210297), which is known to exist in various polymorphic and solvated forms, solid-state engineering presents a critical area for innovation. researchgate.netresearchgate.net Dexamethasone acetate can be found in anhydrous forms (I and II), as well as monohydrate and sesquihydrate forms. researchgate.net The identification and characterization of the most stable and effective polymorphic form are crucial for ensuring drug safety and efficacy. researchgate.net